1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-15-6-2-3-7-16(15)22-20(28)21-14-17-23-18(26-8-4-5-9-26)25-19(24-17)27-10-12-29-13-11-27/h2-3,6-7H,4-5,8-14H2,1H3,(H2,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVNCSHQGWHBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The morpholino and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the triazine derivative with o-tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the urea linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Agriculture: Possible application as a herbicide or pesticide.
Materials Science: Utilization in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazine core can bind to specific sites, modulating biological pathways and exerting its effects. The morpholino and pyrrolidinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
- Triazine Core Variations: The target compound’s pyrrolidinyl group at position 6 contrasts with dimorpholino (e.g., Gedatolisib) or methylamino (e.g., compound 18) substituents. Pyrrolidinyl may reduce metabolic instability compared to morpholino, as seen in Gedatolisib’s susceptibility to oxidation . Compounds with chromene or adamantyl groups (17b, 18) exhibit altered solubility and steric profiles, impacting bioavailability .
- Synthetic Yields: Yields for dimorpholino derivatives (e.g., 12: 33%) are lower than chromene-linked compounds (17b: 70%), suggesting synthetic challenges with multiple morpholino groups .
Physicochemical Properties
- Lipophilicity : The target compound’s pyrrolidinyl and o-tolyl groups may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Solubility : Hydrophilic groups (e.g., hydroxymethyl in compound 15, ) enhance solubility, whereas chromene (17b) or adamantyl (18) moieties reduce it .
Biological Activity
1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazine core substituted with a morpholino group and an o-tolyl urea moiety. Its synthesis typically involves multi-step processes that integrate various organic reactions, including nucleophilic substitutions and cyclization methods.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Inhibition of COX Enzymes
Research indicates that derivatives of similar structural frameworks exhibit significant inhibitory effects on COX-II, with varying potencies. For instance, compounds in the same category have shown IC50 values ranging from 0.011 μM to 22.25 μM against COX-II, suggesting that modifications in the structure can enhance or reduce activity .
Table 1: Comparison of COX Inhibitory Potency
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ3 | 0.011 | Not selective |
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Anti-inflammatory Properties
In vivo studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, certain analogs have shown up to 64% inhibition of inflammation compared to standard treatments .
Case Studies
- Study on COX-II Inhibition : A study evaluated various derivatives for their COX-II inhibitory potential. The results indicated that modifications in the morpholino and pyrrolidine groups significantly affected the binding affinity and selectivity towards COX-II .
- In Vivo Efficacy : Another investigation focused on the anti-inflammatory effects in animal models. The compound was administered to subjects with induced inflammation, resulting in notable reductions in inflammatory markers compared to controls .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the triazine ring and urea linkage. For example, the methylene group (-CH₂-) bridging the triazine and urea appears as a singlet at δ 4.2–4.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time consistency validates structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments, ensuring correct molecular formula .
How do structural modifications on the triazine core (e.g., morpholino vs. pyrrolidinyl groups) impact the compound’s binding affinity to biological targets?
Q. Advanced
- Morpholino substituents : Enhance solubility and hydrogen-bonding capacity due to the oxygen atom, improving interactions with polar enzyme active sites .
- Pyrrolidinyl groups : Increase lipophilicity, favoring membrane penetration and interactions with hydrophobic protein pockets .
- Comparative studies : Analogues with morpholino groups show 2–3× higher inhibitory activity against kinase targets compared to dimethylamino-substituted triazines, as demonstrated in enzymatic assays .
What strategies can resolve contradictions in reported biological activity data for structurally analogous triazine-urea derivatives?
Q. Advanced
- Standardized assays : Use uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity validation : Re-evaluate compounds with conflicting data via HPLC and NMR to rule out impurities or degradation products .
- Computational docking : Compare binding poses of analogues to identify steric or electronic mismatches with target proteins .
What are the hypothesized biological targets or mechanisms of action for this compound based on its structural analogs?
Q. Basic
- Kinase inhibition : The triazine-urea scaffold mimics ATP-binding motifs, inhibiting kinases like EGFR or CDK2 .
- Urea-mediated interactions : Hydrogen bonds between the urea carbonyl and catalytic lysine residues stabilize enzyme-inhibitor complexes .
- In vivo studies : Analogues reduce tumor growth in xenograft models by 40–60% at 10 mg/kg doses, suggesting antiproliferative mechanisms .
How can computational modeling (e.g., molecular docking or MD simulations) guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced
- Molecular docking : Predict binding modes to prioritize substituents with optimal steric and electronic complementarity. For example, morpholino groups improve fit into kinase ATP pockets .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; modifications reducing RMSD fluctuations correlate with higher IC₅₀ values .
- ADMET predictions : Tools like SwissADME forecast logP (<3) and solubility (>50 μM) to balance bioavailability and potency .
What are the documented stability challenges (e.g., hydrolysis, oxidation) for this compound under physiological or storage conditions?
Q. Basic
- Hydrolysis : The urea bond is susceptible to cleavage in acidic/alkaline buffers (pH <3 or >10), with t₁/₂ = 12–24 hours .
- Oxidation : The o-tolyl group oxidizes to o-quinone under light exposure; store in amber vials at -20°C with desiccants .
- Stabilizers : Co-solvents like PEG-400 reduce degradation in aqueous formulations by 30% .
What experimental design principles (e.g., DoE) are recommended for optimizing multi-step syntheses of this compound?
Q. Advanced
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ design identified reflux time (10 hours) and K₂CO₃ (2.2 eq) as critical for >80% yield .
- Response Surface Methodology (RSM) : Optimize coupling reaction conditions (e.g., pH 8.5, 25°C) to maximize purity .
- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., triazine hydrolysis) by precise residence time control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
